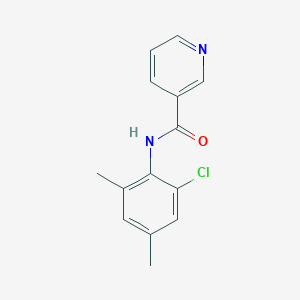

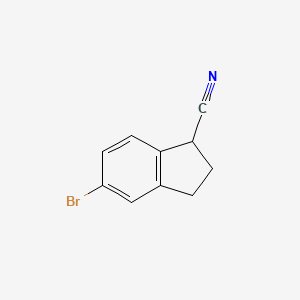

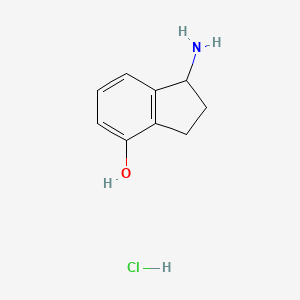

5-Bromo-2,3-dihydro-1H-indene-1-carbonitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

5-Bromo-2,3-dihydro-1H-indene-1-carbonitrile (BIC) is an organic compound belonging to the family of heterocyclic compounds. It is a versatile compound with a variety of applications in the fields of chemistry, biochemistry, and pharmacology. BIC was first synthesized by R.B. Woodward in 1952, and has since been used in numerous research studies. It is also known to have a wide range of biological effects, making it an attractive target for further research.

Applications De Recherche Scientifique

Synthesis and Chemical Reactions

5-Bromo-2,3-dihydro-1H-indene-1-carbonitrile serves as a pivotal intermediate in various synthetic pathways, leading to the generation of complex molecular structures. For instance, it is utilized in the indium-mediated γ-pentadienylation of aldehydes and ketones, which results in the formation of 1,4-diene through γ-pentadienylation. This is followed by elimination to afford cross-conjugated triene systems, which react with dienophiles to produce tandem intermolecular Diels−Alder adducts (Woo, Squires, & Fallis, 1999). Furthermore, the molecule's bromo component is essential in the regioselective hydrodehalogenation of 3,5-dihaloisothiazole-4-carbonitriles to synthesize 3-haloisothiazole-4-carbonitriles, showcasing its versatility in chemical transformations (Ioannidou & Koutentis, 2011).

Molecular Docking and Computational Studies

In a detailed computational study, the molecular structure, energy, and electron density of 5-bromo-3-nitropyridine-2-carbonitrile were analyzed using DFT/B3LYP methods, indicating potential applications in understanding molecule-protein interactions for drug design. The study provides insights into the molecule's reactivity and interactions with target proteins, suggesting its applicability in the development of new therapeutic agents (Arulaabaranam et al., 2021).

Material Science and Corrosion Inhibition

The molecule has also been investigated in the context of material science, particularly in the study of corrosion inhibition. For example, the synergistic properties of benzenecarbonitrile and 5-bromovanillin on carbon steel in HCl environments were examined, demonstrating significant potential in corrosion resistance. This research underscores the molecule's role in enhancing the durability of metals against corrosive environments, indicating its importance in industrial applications (Loto, 2017).

Mécanisme D'action

Mode of Action

It is known that indole derivatives, which share a similar structure, can interact with various biological targets and cause a range of effects .

Biochemical Pathways

Indole derivatives have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Propriétés

IUPAC Name |

5-bromo-2,3-dihydro-1H-indene-1-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BrN/c11-9-3-4-10-7(5-9)1-2-8(10)6-12/h3-5,8H,1-2H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCYIHVIROJEXNZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C1C#N)C=CC(=C2)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8BrN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.08 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(naphthalen-2-yloxy)-N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)acetamide](/img/structure/B2767872.png)

![3-[4-(5-Fluoropyrimidin-4-yl)piperazin-1-yl]-6-pyridin-2-ylpyridazine](/img/structure/B2767874.png)

![N-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)-2-(4-fluorophenyl)acetamide](/img/structure/B2767875.png)

![4-bromo-N-[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]benzamide](/img/structure/B2767877.png)

![N-tert-butyl-2-[1-(4-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanylacetamide](/img/structure/B2767883.png)

![4-methyl-N-[4-(trifluoromethoxy)phenyl]piperazine-1-carbothioamide](/img/structure/B2767884.png)

![N-[4-(2-Methyl-1,3-dioxolan-2-yl)butyl]prop-2-enamide](/img/structure/B2767886.png)